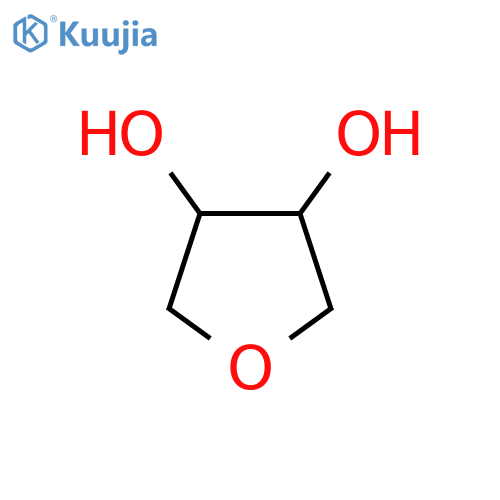

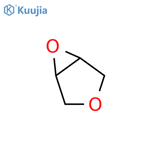

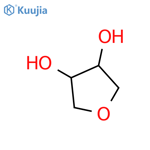

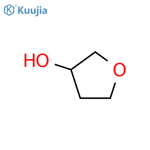

Regio- and stereochemistry of the acid catalyzed and of a highly enantioselective enzymic hydrolysis of some epoxytetrahydrofurans

,

Tetrahedron,

1993,

49(28),

6263-76